4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is an organic compound with a complex structure, featuring multiple heteroatoms and functional groups. This compound's unique architecture makes it a fascinating subject of study in various scientific fields, including organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Precursors: The synthesis typically begins with commercially available precursors, which are then modified through a series of chemical reactions.
Formation of Thiadiazole Core: This step often involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid.
Attachment of Thiophene and Carboxamide Groups: This involves the use of coupling reagents under mild conditions to avoid degradation of the sensitive functional groups.
Pyran Ring Formation: The key step here is the formation of the pyran ring, typically achieved through a cyclization reaction.
Final Coupling with Chlorobenzoate: This step requires a strong base and high temperatures to ensure complete reaction.
Industrial Production Methods: Large-scale production might involve optimizing these steps to improve yield and purity, possibly employing continuous flow reactors for some of the more temperature-sensitive steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction can affect the pyran ring or the chlorobenzoate group.
Substitution: Various positions on the molecule, especially around the thiophene ring and pyran ring, are susceptible to nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under acidic conditions.
Reduction: Metal hydrides such as lithium aluminium hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dechlorinated benzoate or reduced pyran derivatives.
Substitution Products: Thiophene or pyran derivatives with various substituents.
Scientific Research Applications
Chemistry: Investigating its properties, synthetic pathways, and potential as a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules and potential as a pharmacophore in drug discovery.
Medicine: Exploring its efficacy and mechanism of action as a potential therapeutic agent, particularly in anti-cancer or antimicrobial applications.
Industry: Evaluating its use in materials science, such as in the development of new polymers or advanced materials with specific electronic properties.
Mechanism of Action
Mechanism: While the specific mechanism may vary depending on the context, common themes include interaction with specific enzymes or receptors, disruption of biological pathways, or interference with cellular processes.
Molecular Targets and Pathways:
Enzymatic Inhibition: Blocking key enzymes involved in disease pathways.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Disruption: Affecting metabolic or replication pathways in pathogens or cancer cells.
Comparison with Similar Compounds
4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate: Similar structure but with a furan ring instead of thiophene, possibly affecting its reactivity and biological activity.
4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate: Contains a pyridine ring, which could alter its pharmacokinetic properties.
Uniqueness: The thiophene ring in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate imparts unique electronic properties and reactivity patterns, potentially offering distinct advantages in various applications compared to its analogs.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZRSKPINMCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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